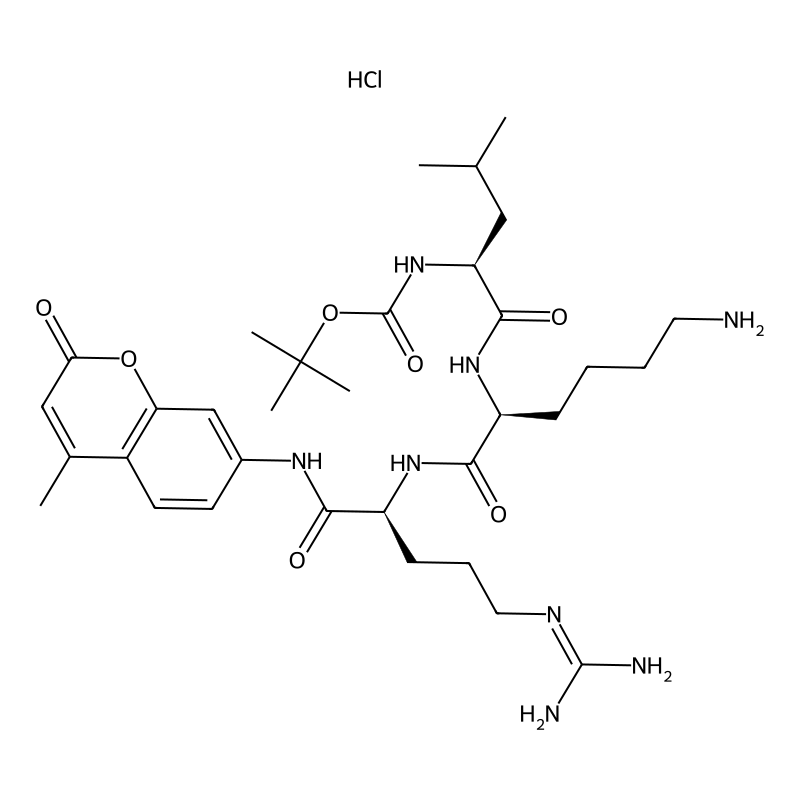

Boc-Leu-Lys-Arg-AMC Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Subheading 1: Boc-Leu-Lys-Arg-AMC Hydrochloride as a Substrate for Serine Protease Activity

Boc-Leu-Lys-Arg-AMC Hydrochloride (BLR-AMC) is a synthetic peptide commonly used in scientific research as a substrate for serine proteases. Serine proteases are a large and diverse group of enzymes found throughout living organisms and play a crucial role in various biological processes, including digestion, blood clotting, and immune function .

BLR-AMC is designed to be cleaved by serine proteases at the specific amino acid sequence Leu-Lys-Arg. This cleavage releases a fluorescent molecule called 7-amino-4-methylcoumarin (AMC). The amount of released AMC can be measured using a fluorescence plate reader, allowing researchers to quantify the activity of serine proteases in a sample [1].

Subheading 2: Applications in Studying Serine Protease Activity in Disease

BLR-AMC's ability to report on serine protease activity makes it a valuable tool for researchers investigating diseases associated with dysregulation of these enzymes. For example, researchers have employed BLR-AMC to study serine proteases involved in autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus [2]. By measuring serine protease activity in patient samples or cell cultures, scientists can gain insights into the role these enzymes play in disease development and progression.

Subheading 3: BLR-AMC as a Tool for Drug Discovery

The specificity of BLR-AMC for serine proteases makes it a useful tool in drug discovery efforts. Researchers can utilize BLR-AMC in assays to identify and characterize potential inhibitors of specific serine proteases. By developing drugs that target and modulate serine protease activity, scientists aim to treat various diseases where these enzymes play a causative role [1].

Note:

- [1] While several suppliers mention BLR-AMC as a substrate for serine proteases, in-depth research publications discussing the specific details and applications are recommended for a more comprehensive understanding.

Boc-Leu-Lys-Arg-AMC Hydrochloride is a synthetic peptide substrate extensively utilized in biochemical research. It serves primarily as a fluorogenic substrate for the Kex2 endoprotease, a membrane-bound, calcium-dependent serine protease derived from yeast α-cells. The full chemical name of this compound is tert-butyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate. This compound is recognized for its ability to fluoresce upon cleavage, making it valuable in various assays related to enzyme activity and protease function .

Boc-Leu-Lys-Arg-AMC Hydrochloride primarily undergoes hydrolysis and enzymatic cleavage reactions.

Types of Reactions:

- Hydrolysis: This reaction typically occurs in aqueous buffers at physiological pH.

- Enzymatic Cleavage: The compound acts as a substrate for Kex2 endoprotease, which cleaves the peptide bond between arginine and the 7-amino-4-methylcoumarin moiety.

Major Products:

The primary product resulting from enzymatic cleavage is 7-amino-4-methylcoumarin, which exhibits strong fluorescence and is used to quantify enzyme activity .

Boc-Leu-Lys-Arg-AMC Hydrochloride has significant biological activity, particularly as a substrate for serine proteases. It has been employed in various studies to investigate the functions and regulatory mechanisms of proteases within biological systems. Its ability to release a fluorescent signal upon cleavage allows for sensitive detection of protease activity, making it an essential tool in drug discovery and enzyme kinetics research .

The synthesis of Boc-Leu-Lys-Arg-AMC Hydrochloride involves several steps:

- Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups.

- Peptide Chain Assembly: Standard solid-phase peptide synthesis (SPPS) techniques are utilized to assemble the peptide chain.

- Cleavage and Purification: The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

In industrial settings, automated peptide synthesizers are often used to ensure high yield and purity, along with rigorous quality control measures to meet research-grade standards .

Boc-Leu-Lys-Arg-AMC Hydrochloride finds extensive applications in various fields:

- Enzyme Activity Assays: It is widely used as a fluorogenic substrate to measure the activity of Kex2 endoprotease and other proteases.

- Drug Discovery: The compound is employed in high-throughput screening assays to identify potential inhibitors of proteases.

- Biological Studies: It aids in studying protease function and regulation across different biological systems .

Research indicates that Boc-Leu-Lys-Arg-AMC Hydrochloride interacts specifically with Kex2 endoprotease, allowing for detailed studies on the enzyme's specificity and catalytic mechanisms. Additionally, it has shown potential interactions with other serine proteases, making it valuable for understanding broader proteolytic pathways within cells .

Several compounds exhibit similarities to Boc-Leu-Lys-Arg-AMC Hydrochloride, particularly as substrates for proteases or in biochemical assays. Here are some notable examples:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Boc-Leu-Lys-Ala-AMC | 2237216-44-1 | Similar fluorogenic properties but with alanine instead of arginine. |

| Acetyl-Ala-Gly-Asp-AMC | 2237216-45-2 | Utilized as a substrate for different serine proteases; less specific than Boc-Leu-Lys-Arg-AMC. |

| Z-Leu-Lys-Pro-AMC | 2237216-46-3 | A different peptide sequence providing alternate specificity for enzyme assays. |

Uniqueness:

Boc-Leu-Lys-Arg-AMC Hydrochloride stands out due to its specific design for Kex2 endoprotease activity, providing precise measurements of enzymatic function through its fluorescent properties. Its structure allows for effective cleavage by this particular enzyme while maintaining stability under various experimental conditions .